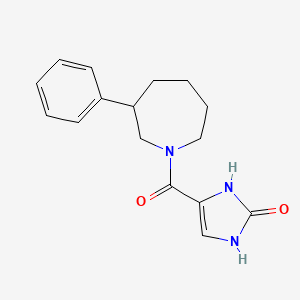![molecular formula C13H15N3O2 B2914202 2-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one CAS No. 1705099-63-3](/img/structure/B2914202.png)
2-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a bicyclic structure with a nitrogen atom. This compound is part of the broader class of nitrogen-containing heterocycles, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Mecanismo De Acción
Target of Action
The compound, also known as 2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various neurotransmitter systems, including the serotonin (5-HT) system . Therefore, it’s plausible that this compound may also target similar neurotransmitter systems.
Mode of Action
This suggests that the compound might interact with the 5-HT3 receptors, influencing various biological behaviors like eating, movement, and reproduction .
Biochemical Pathways
The compound’s interaction with the 5-HT3 receptors could potentially affect the serotonin pathway, a significant monoamine neurotransmitter pathway that exists widely in both vertebrates and invertebrates . This pathway is involved in various physiological activities like intestinal movements, mood, appetite, and sleeping .
Result of Action
The compound has shown nematicidal activity, with a good lethal rate (75%) for certain compounds derived from it against pinewood nematodes B. xylophilus . It also caused a serious nervous curl effect against these nematodes . The inhibition activities of certain derivatives against root-knot nematodes M. incognita were 84% at 160 mg/l and 60% at 20 mg/l for in vitro test and test tube test, respectively .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, storage conditions can affect the stability of similar compounds . Additionally, the compound’s nematicidal activity could be influenced by factors such as soil adsorption . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an alkane or an amine.
Aplicaciones Científicas De Investigación
2-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving nitrogen-containing heterocycles.
Medicine: Its unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares the bicyclic structure but lacks the additional functional groups present in 2-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one.
Tropane alkaloids: These compounds also feature a bicyclic nitrogen-containing structure and are known for their pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-12-5-2-8-14-15(12)9-13(18)16-10-3-1-4-11(16)7-6-10/h1-3,5,8,10-11H,4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYZUKWAPWELCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2H-1,3-benzodioxol-5-yl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-inden-1-one](/img/structure/B2914119.png)
![(1-(4-Chlorophenyl)cyclopentyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2914120.png)
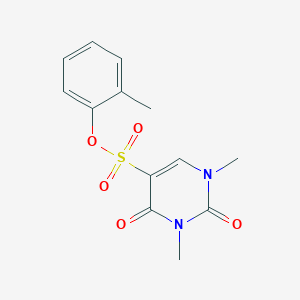
![4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2914123.png)

![4-[(4-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid](/img/structure/B2914126.png)
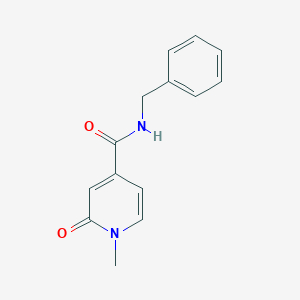
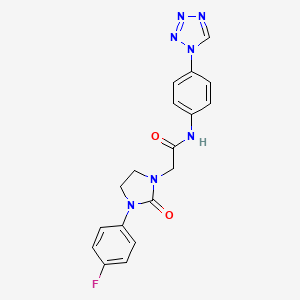
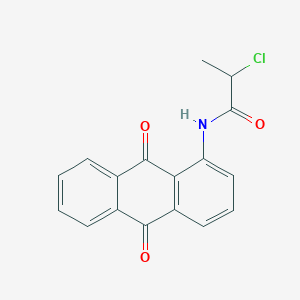

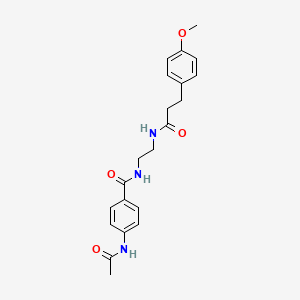
![2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole](/img/structure/B2914139.png)
